molecular formula C46H91N3O6S6 B11934587 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate

2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate

Cat. No.: B11934587
M. Wt: 974.6 g/mol
InChI Key: JGLIHHAQZDZCLQ-UHFFFAOYSA-N
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Description

2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate is a complex organic compound characterized by multiple functional groups, including disulfide linkages, ether groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Disulfide Linkages: The initial step involves the formation of octyldisulfanyl groups through the oxidation of thiol precursors.

    Ether Formation: The next step involves the reaction of the disulfide intermediates with ethylene oxide to form the ether linkages.

    Amide Bond Formation: The final step involves the coupling of the ether intermediates with amino acids or amines to form the amide bonds under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The ether and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds would yield sulfoxides or sulfones, while reduction would yield thiols.

Scientific Research Applications

2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound’s disulfide linkages make it useful in studying redox biology and protein folding.

    Industry: It can be used in the development of new materials with specific properties, such as adhesives or coatings.

Mechanism of Action

The mechanism of action of 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate involves its ability to undergo redox reactions due to the presence of disulfide bonds. These bonds can be cleaved and reformed under specific conditions, allowing the compound to act as a redox-active agent. The molecular targets and pathways involved would depend on the specific application, such as interacting with thiol-containing proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl]amino]propanoate: Similar structure but lacks the methylamino group.

    2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

The uniqueness of 2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of multiple disulfide linkages, ether groups, and amide functionalities makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C46H91N3O6S6

Molecular Weight

974.6 g/mol

IUPAC Name

2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate

InChI

InChI=1S/C46H91N3O6S6/c1-5-8-11-14-17-20-38-56-59-41-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-42-60-57-39-21-18-15-12-9-6-2)34-27-46(52)55-37-43-61-58-40-22-19-16-13-10-7-3/h47H,5-43H2,1-4H3

InChI Key

JGLIHHAQZDZCLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSCCOC(=O)CCNCCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC

Origin of Product

United States

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